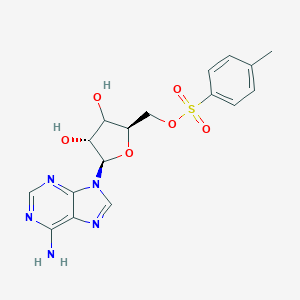

5'-Tosyladenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5135-30-8 |

|---|---|

Fórmula molecular |

C17H19N5O6S |

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1 |

Clave InChI |

CAXLRAROZXYOHH-XQZPOBRMSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Otros números CAS |

52604-25-8 5135-30-8 |

Sinónimos |

Adenosine 5’-(4-Methylbenzenesulfonate); 5’-O-Toluenesulfonyladenosine; 5’-Tosyladenosine; |

Origen del producto |

United States |

5 Tosyladenosine: a Pivotal Intermediate in Advanced Biochemical Research

Strategic Importance in Nucleoside Chemistry Research

The strategic value of 5'-Tosyladenosine in nucleoside chemistry stems directly from the properties of the tosyl group. This group is an excellent leaving group, meaning it can be easily displaced in nucleophilic substitution reactions. This reactivity allows for the selective introduction of various other functional groups at the 5' position of the adenosine (B11128) molecule, a site critical for phosphorylation and subsequent incorporation into nucleic acid chains. nih.govnih.gov

Researchers leverage this attribute to create specifically modified nucleosides to probe biological systems. chemimpex.com For instance, the displacement of the tosylate can be used to introduce labels, cross-linking agents, or other moieties that help in studying enzyme interactions, nucleic acid metabolism, and cellular signaling pathways. chemimpex.comelsevierpure.com The stability and well-defined reactivity profile of this compound make it a reliable building block for complex synthetic pathways in nucleoside research. chemimpex.com

Foundational Role in Nucleotide Analog Synthesis

A primary application of this compound is its foundational role in the synthesis of nucleotide analogs. chemimpex.comnih.gov Nucleotide analogs are molecules that mimic the structure of natural nucleotides and are crucial tools in drug development and molecular biology. nih.govnih.gov Many of these analogs, particularly those with modifications at the 5' position, begin their synthesis from precursors like this compound. chemimpex.com

The process often involves using this compound as a key intermediate to build molecules that can be subsequently phosphorylated to their active triphosphate forms. nih.gov These resulting nucleotide analogs can be designed to interact with specific enzymes, such as viral polymerases or kinases, making them candidates for antiviral and anticancer agents. chemimpex.comnih.gov The ability to use this compound to generate a diverse library of analogs is essential for developing novel therapeutic agents and for the biochemical assays used to investigate the function of enzymes involved in nucleotide metabolism. chemimpex.comnih.gov

Synthetic Methodologies and Chemical Transformations of 5 Tosyladenosine

Regioselective Functionalization Strategies Utilizing the Tosyl Group

The tosyl group at the 5'-position of adenosine (B11128) makes the 5'-carbon highly susceptible to nucleophilic attack, providing a reliable strategy for regioselective functionalization. This approach is central to the synthesis of a multitude of 5'-modified adenosine analogs.

The primary mode of reactivity for 5'-Tosyladenosine involves the nucleophilic substitution of the 5'-O-tosyl group. This S_N2 reaction allows for the introduction of a wide variety of functional groups at the 5'-position with high regioselectivity. The efficiency of this displacement is attributed to the stability of the departing tosylate anion.

A prominent application of the nucleophilic displacement of the 5'-tosyl group is the synthesis of 5'-thioadenosine (B1216764) derivatives. These compounds are of significant interest in medicinal chemistry. The general approach involves the reaction of this compound with a thiol nucleophile.

In a typical procedure, the thiol is deprotonated with a base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to generate the more nucleophilic thiolate anion. The subsequent addition of this compound leads to the displacement of the tosyl group and the formation of the corresponding 5'-thioether.

Table 1: Synthesis of a 5'-Thioadenosine Derivative

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| 5'-O-Tosyladenosine | Methyl 2-mercaptobenzoate | NaH | DMF | 5'-S-[2-(methoxycarbonyl)phenyl]-5'-thioadenosine |

Data derived from a study on the synthesis of PTA derivatives. nih.gov

This methodology has been successfully employed in the synthesis of various S-substituted 5'-thioadenosine analogs, highlighting the robustness of this synthetic route. nih.gov

The synthesis of 5'-selenocyanate adducts of adenosine can be achieved through the nucleophilic displacement of the 5'-tosyl group by the selenocyanate (B1200272) anion (SeCN⁻). Potassium selenocyanate (KSeCN) is a common reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent, where the selenocyanate ion acts as a potent nucleophile.

The mechanism involves the attack of the selenium atom of the selenocyanate anion on the 5'-carbon of this compound, leading to the formation of a C-Se bond and the displacement of the tosylate leaving group. This reaction provides a direct route to 5'-selenocyanato-5'-deoxyadenosine. While specific examples starting from this compound are not extensively detailed in readily available literature, the reaction of alkyl halides with potassium selenocyanate is a well-established method for preparing alkyl selenocyanates, which supports the feasibility of this transformation. thieme-connect.de The synthesis of other selenocyanato-nucleosides, such as 5-selenocyanato-2′-deoxyuridine, has been accomplished using potassium selenocyanate, further demonstrating the utility of this reagent in nucleoside chemistry. nih.gov

Table 2: Proposed Synthesis of 5'-Selenocyanato-5'-deoxyadenosine

| Starting Material | Reagent | Solvent | Proposed Product |

|---|---|---|---|

| This compound | Potassium selenocyanate (KSeCN) | DMF or Acetonitrile | 5'-Selenocyanato-5'-deoxyadenosine |

This proposed synthesis is based on established reactivity patterns of tosylates and selenocyanate nucleophiles. thieme-connect.denih.gov

The reactive nature of the 5'-tosyl group also allows for intramolecular cyclization reactions. In these reactions, a nucleophilic atom from the adenine (B156593) base can attack the 5'-carbon, displacing the tosyl group and forming a new ring. A common example is the formation of 8,5'-cycloadenosine derivatives, where the N3 or N7 nitrogen of the purine (B94841) ring acts as the internal nucleophile. These cyclized nucleosides are conformationally constrained and serve as valuable tools in studying the structural and functional aspects of nucleic acids.

While direct cyclization of this compound is a plausible pathway, related cyclizations of O-tosyl compounds are well-documented. csic.esresearchgate.netnih.gov For instance, theoretical studies on the intramolecular cyclization of O-tosyl phytosphingosines have elucidated the mechanistic details of such S_N2-type ring closures. csic.esresearchgate.netnih.gov The reaction is often facilitated by protecting the 2' and 3'-hydroxyl groups, for example, as an isopropylidene acetal, to prevent side reactions.

Functional group interconversion through oxidation and reduction reactions represents another synthetic avenue for modifying this compound. researchgate.net

Oxidation: The vicinal diol of the ribose moiety in this compound can be subjected to oxidation. For example, oxidation with a suitable agent could convert the 2' and 3'-hydroxyl groups into a dialdehyde (B1249045) or a diketone, depending on the oxidant and reaction conditions. Such transformations provide access to highly functionalized adenosine analogs. Hydroxyl-radical-induced oxidation of related nucleosides has been shown to yield various oxidized products, indicating the susceptibility of these molecules to oxidative transformation. researchgate.net

Reduction: Reduction reactions can be employed to modify the purine ring of this compound. Catalytic hydrogenation, for instance, could potentially reduce the double bonds in the purine system. However, specific examples of reduction pathways applied directly to this compound are not widely reported, and such reactions would need to be carefully controlled to avoid cleavage of the tosyl group or other undesired side reactions.

Nucleophilic Displacement Reactions of the 5'-O-Tosyl Group

Phosphorylation Methodologies for Nucleotide Synthesis

This compound is a valuable precursor for the synthesis of nucleotide analogs, including adenosine 5'-monophosphate (AMP). The tosyl group can be displaced by a phosphate (B84403) nucleophile to form the 5'-phosphate ester linkage.

A direct method involves the reaction of this compound with a phosphate salt, such as tris(tetrabutylammonium) hydrogen pyrophosphate, in an appropriate solvent. This nucleophilic substitution reaction replaces the 5'-tosyl group with a phosphate moiety. While specific literature detailing this exact transformation on this compound is sparse, the synthesis of AMP analogs has been reported, and the displacement of tosylates by phosphates is a known synthetic strategy. nih.govnih.gov

Alternatively, this compound can be converted to 5'-amino-5'-deoxyadenosine, which can then be reacted with a phosphorylating agent to yield 5'-sulfamino-5'-deoxyadenosine, a stable analog of AMP. nih.gov

Table 3: Potential Synthesis of Adenosine 5'-Monophosphate (AMP) from this compound

| Starting Material | Reagent | Potential Product |

|---|---|---|

| This compound | Tris(tetrabutylammonium) hydrogen pyrophosphate | Adenosine 5'-monophosphate (AMP) |

This represents a plausible synthetic route based on the known reactivity of tosylates. nih.govnih.gov

These phosphorylation methodologies underscore the utility of this compound as a versatile starting material for accessing biologically important nucleotides and their derivatives.

Synthesis of Nucleoside Polyphosphates (e.g., Di-, Tri-, Tetraphosphates)

The conversion of this compound into nucleoside polyphosphates is a cornerstone of its synthetic utility. This transformation is typically achieved through a one-step nucleophilic displacement of the tosyl group by inorganic polyphosphate salts.

One of the seminal methods for this conversion is the Yoshikawa-Kusashio reaction, which involves the reaction of this compound with pyrophosphate or triphosphate in a suitable solvent. For instance, the synthesis of adenosine 5'-diphosphate (ADP) and adenosine 5'-triphosphate (ATP) can be accomplished by reacting this compound with tributylammonium (B8510715) pyrophosphate and tributylammonium triphosphate, respectively. The reaction is often carried out in anhydrous solvents like pyridine (B92270) or dimethylformamide (DMF) to prevent hydrolysis of the reagents and products.

The general mechanism involves the nucleophilic attack of the polyphosphate anion on the 5'-carbon of the ribose ring, leading to the displacement of the tosylate anion. The choice of the polyphosphate salt and the reaction conditions can be modulated to favor the formation of the desired nucleoside polyphosphate. For example, the use of tris(tetra-n-butylammonium) pyrophosphate has been reported to give good yields of the corresponding nucleoside diphosphates.

Furthermore, this methodology has been extended to the synthesis of nucleoside tetraphosphates. The reaction of this compound with tris(tributylammonium) trimetaphosphate in DMF has been shown to produce adenosine 5'-tetraphosphate (p4A). This approach provides a direct route to these higher-order polyphosphates, which are valuable tools in studying various biological processes.

| Product | Reagent | Solvent | Reference |

| Adenosine 5'-diphosphate (ADP) | Tributylammonium pyrophosphate | Pyridine | |

| Adenosine 5'-triphosphate (ATP) | Tributylammonium triphosphate | Pyridine | |

| Adenosine 5'-diphosphate (ADP) | Tris(tetra-n-butylammonium) pyrophosphate | Acetonitrile | |

| Adenosine 5'-tetraphosphate (p4A) | Tris(tributylammonium) trimetaphosphate | DMF |

Preparation of Chemically Stable Phosphate Mimetics

The inherent lability of the phosphoanhydride bonds in nucleoside polyphosphates has driven the development of chemically stable phosphate mimetics. This compound is a key starting material for the synthesis of these analogs, where the bridging oxygen atom in the phosphate chain is replaced by a methylene (B1212753) group (phosphonates) or other stable linkages.

A common strategy for the synthesis of phosphonate (B1237965) analogs of ATP involves the reaction of this compound with the methylenebis(phosphonate) anion. This reaction, analogous to the synthesis of ATP, results in the formation of adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP), a non-hydrolyzable ATP analog. Similarly, the reaction with imidodiphosphate yields adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), another widely used non-hydrolyzable ATP analog.

These phosphate mimetics are invaluable in biochemical and structural studies as they can bind to ATP-dependent enzymes without being hydrolyzed, effectively acting as inhibitors and allowing for the study of enzyme-substrate interactions. The synthesis of these analogs underscores the versatility of this compound as a precursor for molecules with tailored biological stability.

| Phosphate Mimetic | Reagent | Key Feature | Reference |

| Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP) | Methylenebis(phosphonate) | Non-hydrolyzable P-C-P bond | |

| Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) | Imidodiphosphate | Non-hydrolyzable P-N-P bond |

Selective Derivatization at Other Positions of the Adenosine Nucleoside

While the primary reactivity of this compound is at the 5'-position, the tosyl group can also serve as a protecting group, allowing for selective derivatization at other positions of the adenosine nucleoside, namely the 2'- and 3'-hydroxyl groups of the ribose and the adenine base.

For instance, the 2'- and 3'-hydroxyl groups can be acylated or alkylated while the 5'-position is blocked by the tosyl group. Subsequent removal of the tosyl group can then yield 5'-unprotected nucleosides with modifications on the sugar moiety. This strategy is particularly useful for the synthesis of nucleoside analogs with altered sugar conformations or functionalities.

Furthermore, modifications of the adenine base can also be performed on this compound. For example, electrophilic substitution reactions at the C8 position of the adenine ring can be carried out. The presence of the bulky tosyl group at the 5'-position can influence the regioselectivity of these reactions. One notable transformation is the conversion of this compound to 5'-tosyl-8-bromoadenosine, which can then serve as a precursor for a variety of 8-substituted adenosine analogs.

These selective derivatization strategies highlight the dual role of the 5'-tosyl group, acting as both a leaving group for nucleophilic substitution and a protecting group to direct modifications to other parts of the nucleoside.

| Position of Derivatization | Type of Reaction | Example Product | Reference |

| C8 of Adenine | Electrophilic Bromination | 5'-Tosyl-8-bromoadenosine | |

| 2', 3'-hydroxyls | Acylation/Alkylation | 2',3'-di-O-acetyl-5'-tosyladenosine |

Design and Synthesis of Advanced Nucleoside and Nucleotide Analogs from 5 Tosyladenosine

Construction of Modified Nucleosides for Biochemical Probing and Mechanistic Studies

The ability of 5'-tosyladenosine to undergo nucleophilic displacement makes it particularly useful for synthesizing modified nucleosides employed as biochemical probes and in mechanistic studies. By reacting this compound with different nucleophiles, researchers can introduce a variety of groups at the 5' position, altering the chemical and biological properties of the resulting nucleoside analog. These modified nucleosides can then be used to investigate enzyme mechanisms, study molecular interactions, and probe cellular processes. For instance, nucleoside analogs with modifications at the 5' position can act as substrates or inhibitors for enzymes involved in nucleic acid metabolism, such as polymerases or kinases. Fluorescently or radiolabeled nucleotides, often synthesized via modified nucleoside precursors like those derived from this compound, serve as probes in nucleic acid research.

Development of Nucleoside Analogues with Altered Sugar Moieties

While this compound itself is an adenosine (B11128) derivative with a standard ribose sugar, the synthetic strategies originating

Molecular Mechanism Studies of 5 Tosyladenosine and Its Derivatives

Elucidation of Enzyme-Substrate Interactions

The tosyl group on 5'-Tosyladenosine makes it a valuable tool for studying enzyme-substrate interactions. As an analog of natural adenosine-containing molecules, it can bind to enzyme active sites, allowing researchers to probe the structural and chemical requirements for catalysis without the compound undergoing a reaction.

Investigations with Nucleotide Metabolism Enzymes

Enzymes involved in nucleotide metabolism are fundamental to processes like DNA synthesis and energy transfer. fiveable.me this compound serves as a structural probe for understanding the active sites of these enzymes. A key example is 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), an enzyme central to bacterial metabolic pathways, including purine (B94841) salvage and quorum sensing. nih.gov

Studies on MTAN from Helicobacter pylori using various substrate analogs have provided a detailed picture of its active site. nih.gov The binding of a ligand induces a significant conformational change, closing the active site to sequester it from the solvent. This change correctly positions key catalytic residues, such as the general acid D198, to interact with the adenine (B156593) moiety of the substrate. nih.gov The 5'-position of the ribose sugar is a critical interaction point within the active site. While natural substrates like 5'-methylthioadenosine (MTA) are cleaved by MTAN, a molecule like this compound, with its bulky and non-hydrolyzable tosyl group, can act as an inhibitor. It occupies the active site, allowing for the study of binding interactions through techniques like X-ray crystallography without the complication of product formation.

| Feature | Description | Reference |

| Enzyme | 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) | nih.gov |

| Key Interaction | Ligand binding induces a "closed" enzyme conformation. | nih.gov |

| Catalytic Residue | Aspartate 198 (D198) acts as a general acid, protonating the N7 of adenine. | nih.gov |

| Substrate Moiety | The adenine base forms crucial hydrogen bonds with the enzyme. | nih.gov |

| Role of 5'-Analog | Analogs like this compound can occupy the active site to probe binding interactions. | nih.gov |

Studies Involving Polyphosphate Kinases and Related Enzymes

Polyphosphate kinases and related enzymes, such as diadenosine tetraphosphate (B8577671) (Ap4A) phosphorylase, are involved in cellular stress responses and energy metabolism. These enzymes often catalyze reactions involving the transfer of phosphate (B84403) or adenylate (AMP) groups. For example, Ap4A phosphorylase from yeast has been shown to function via the formation of an enzyme-AMP intermediate. nih.gov

The study of such mechanisms can be facilitated by the use of adenosine (B11128) analogs. This compound, with its large, inert tosyl group at the 5' position, is unsuitable for phosphorylation or adenylation. This property makes it an effective competitive inhibitor for enzymes that recognize the adenosine moiety but act upon the 5'-hydroxyl group. By observing how this compound binds to and inhibits these enzymes, researchers can infer the shape and electrostatic properties of the substrate-binding pocket, particularly the region that accommodates the 5'-phosphate groups of natural substrates like ATP or ADP. nih.gov

Interactions with Viral Macrodomains and Other Hydrolases

Many viruses, including coronaviruses and alphaviruses, encode proteins containing a macrodomain. nih.gov These domains are crucial for viral replication and pathogenesis, in part because they can counteract the host's antiviral defenses by reversing a post-translational modification called ADP-ribosylation. nih.govmdpi.com Viral macrodomains function as hydrolases, binding to and removing ADP-ribose from host proteins. nih.gov

Given that the core of the modification they recognize is ADP-ribose, adenosine analogs are excellent tools for studying their function. The crystal structures of several viral macrodomains have been solved, often in complex with ADP-ribose, revealing a conserved binding pocket. nih.gov this compound can be used as a molecular probe to investigate this binding site. The adenosine part of the molecule would be expected to form similar interactions as adenosine or ADP-ribose, while the tosyl group would occupy the region normally taken by the phosphate groups. This allows for detailed structural analysis of the binding interactions required for substrate recognition, separate from the catalytic hydrolysis step. This approach helps in understanding how these viral enzymes recognize their targets and provides a basis for designing specific inhibitors. nih.govmdpi.com

Modulation of Adenosine Receptor Binding Dynamics

Adenosine receptors (ARs) are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of extracellular adenosine. nih.govresearchgate.net The binding of ligands to these receptors is highly sensitive to the structure of the adenosine molecule, particularly modifications to the ribose sugar and the adenine base.

The binding site for adenosine within the receptor's transmembrane helices has distinct subregions: one that accommodates the ribose moiety and another for the adenine base. nih.gov The 5'-hydroxyl group of adenosine's ribose is a key site for modification. Introducing a large, aromatic tosyl group at this position, as in this compound, dramatically alters the molecule's steric and electronic profile. This modification would be expected to significantly impact its binding affinity and selectivity for the different AR subtypes. Depending on the specific topology of the binding pocket in each receptor subtype, the bulky tosyl group could either prevent binding or, in some cases, form unique favorable interactions, leading to varied pharmacological profiles. Studies with such modified analogs are crucial for mapping the AR binding pockets and developing subtype-selective agonists or antagonists. youtube.com

| Receptor Subtype | General Ligand Preference | Potential Impact of 5'-Tosyl Group |

| A1 | N6-substituted adenosines | Steric hindrance may reduce affinity. |

| A2A | C2- and N6-substituted adenosines | Likely to decrease binding due to bulk at the 5'-position. |

| A2B | Tolerates various substitutions | May show some binding, depending on pocket flexibility. |

| A3 | N6- and 5'-substituted adenosines | The 5' position is a key modification site; the tosyl group could influence selectivity. |

Analysis of Structure-Activity Relationships in Enzymatic Assays

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and enzymology. They involve systematically modifying a molecule's structure and measuring the effect on its biological activity, such as the ability to inhibit an enzyme. nih.gov This process provides a map of the chemical features required for molecular recognition and function.

This compound is an important compound in the SAR analysis of enzymes that process adenosine-containing substrates. By comparing the inhibitory potency (e.g., IC50 value) of this compound against a target enzyme with that of adenosine, 5'-aminoadenosine, 5'-chloroadenosine, and other 5'-modified analogs, researchers can determine the role of the 5'-substituent. For instance, if this compound is a potent inhibitor while a smaller analog is not, it suggests the enzyme's active site has a large hydrophobic pocket that can accommodate the tosyl group. Such analyses are critical for optimizing lead compounds in drug discovery. nih.gov

| 5'-Substituent (R-group) on Adenosine | Example IC50 (Hypothetical) | Interpretation |

| -OH (Adenosine) | > 1000 µM | Natural substrate, weak inhibitor. |

| -Cl | 50 µM | Small, electronegative group enhances binding. |

| -NH2 | 25 µM | Hydrogen bonding potential improves affinity. |

| -O-Tosyl (this compound) | 5 µM | Large, hydrophobic group fits well into a specific pocket, leading to strong inhibition. |

Insights into Cellular Signaling Pathway Modulation (at the molecular level)

By interacting with specific enzymes and receptors, this compound and its derivatives can provide insights into the modulation of complex cellular signaling pathways at the molecular level. These interactions can trigger or block downstream cascades that control cell growth, inflammation, and immune responses.

For example, the interaction of an adenosine analog with an adenosine receptor can initiate or block a G-protein signaling cascade, altering intracellular levels of cyclic AMP (cAMP). nih.gov This change in the second messenger cAMP directly affects the activity of Protein Kinase A (PKA), which in turn phosphorylates a host of downstream targets, including transcription factors that regulate gene expression. nih.gov

Furthermore, metabolites structurally related to this compound, such as 5'-deoxy-5'-methylthioadenosine (MTA), are known to influence key signaling nodes. MTA can suppress cell proliferation by interfering with signaling through the Akt pathway, a central regulator of cell growth and survival. researchgate.net It can also modulate inflammatory responses by engaging adenosine receptors on immune cells. researchgate.net By acting as a stable analog of MTA, this compound can be used to dissect these pathways, helping to identify the specific molecular interactions responsible for the observed cellular effects without the complication of the molecule being metabolized. This allows for a clearer understanding of how a signal originating from a single molecular interaction is transduced and amplified to control complex cellular processes like proliferation, apoptosis, and immune modulation. researchgate.netmdpi.com

Involvement in Adenosine Signaling Cascade Studies

Adenosine is a critical signaling molecule that modulates a wide range of physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. nih.govyoutube.commdpi.com The activation of these receptors triggers downstream signaling cascades, often involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.comkyushu-u.ac.jp Adenosine levels are tightly controlled, in part by the enzyme adenosine kinase, which phosphorylates adenosine to adenosine monophosphate (AMP). nih.gov Inhibition of adenosine kinase can lead to an increase in local adenosine concentrations, thereby augmenting adenosine receptor signaling. nih.govnih.gov

While direct studies on the comprehensive role of this compound in the adenosine signaling cascade are limited, its structural resemblance to adenosine suggests it could act as a modulator of this pathway. The tosyl group at the 5' position prevents its phosphorylation by adenosine kinase, potentially leading to its accumulation and competition with adenosine for binding to adenosine receptors or transporters. The compound's ability to influence these pathways makes it a valuable tool for research.

Influence on Nucleotide-Dependent Cellular Processes

Nucleotides are fundamental to numerous cellular processes, acting as energy currency, signaling molecules, and building blocks for nucleic acids. Cyclic nucleotides like cAMP and cGMP are crucial second messengers in signal transduction pathways, regulating protein kinases and ion channels. nih.gov

The influence of this compound on these processes is an area of active investigation. Its structural similarity to adenosine and ATP suggests it may interact with ATP-binding proteins, such as kinases. nih.govnih.gov Such interactions could lead to the modulation of phosphorylation-dependent signaling pathways that are central to cell growth, differentiation, and metabolism. The presence of the bulky, electron-withdrawing tosyl group could confer inhibitory properties, making this compound a candidate for probing the function of nucleotide-binding proteins.

Role as Putative Signal Molecules in Stress Responses

Cells respond to various stressors, such as hypoxia and inflammation, by releasing signaling molecules like adenosine to coordinate a protective response. nih.gov Adenosine signaling is a key component of the cellular stress response, helping to mitigate tissue damage and inflammation. nih.govnih.gov

Given that adenosine levels rise during stress, derivatives like this compound could potentially play a role as synthetic signaling molecules or modulators of stress-response pathways. While direct evidence for this compound as an endogenous signaling molecule is not established, its potential to interfere with adenosine metabolism and signaling suggests it could be used experimentally to dissect the complex signaling networks that are activated under cellular stress.

Utility as Biochemical Probes in Target Identification and Validation

The unique chemical properties of this compound, particularly the reactive tosyl group, make it a valuable scaffold for the design of biochemical probes aimed at identifying and validating new drug targets. rsc.orgmdpi.com

Development of Covalent Affinity-Based Probes

Covalent affinity-based probes are powerful tools for identifying and characterizing protein targets. nih.govnih.gov These probes typically consist of a reactive group (warhead) that forms a covalent bond with the target protein, a recognition element that directs the probe to a specific protein or family of proteins, and a reporter tag for detection. The tosyl group in this compound can act as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues on proteins.

The synthesis of affinity-based probes often involves the modification of a known ligand for a target of interest. nih.govnih.gov this compound, with its adenosine core, can be readily modified to incorporate reporter tags such as fluorophores or biotin, transforming it into a versatile probe for adenosine-binding proteins. nih.gov The general structure of such a probe derived from this compound would feature the adenosine moiety for target recognition, the tosyl group as the covalent warhead, and a synthetically appended reporter group.

Table 1: Components of a Hypothetical this compound-Based Covalent Probe

| Component | Function | Example Moiety |

| Recognition Element | Binds to the active site or a specific pocket of the target protein. | Adenosine |

| Reactive Group (Warhead) | Forms a covalent bond with a nearby amino acid residue. | Tosyl Group |

| Reporter Tag | Enables detection and identification of the labeled protein. | Biotin, Fluorophore, Alkyne |

Application in Investigating Enzyme Active Sites

Understanding the structure and function of enzyme active sites is crucial for drug design. nih.govyoutube.comkhanacademy.orgnih.govyoutube.com Chemical probes that can covalently modify active site residues provide valuable information about the enzyme's catalytic mechanism and can serve as irreversible inhibitors. The reactivity of the tosyl group in this compound makes it suitable for investigating the active sites of enzymes that recognize adenosine or ATP. nih.govnih.gov

When this compound binds to the active site of such an enzyme, the tosyl group can react with a nearby nucleophilic amino acid (e.g., lysine, cysteine, or histidine), leading to the irreversible inactivation of the enzyme. Subsequent proteomic analysis can identify the site of modification, providing insights into the architecture of the active site. This approach has been successfully used with other adenosine analogs to probe the active sites of various enzymes. nih.gov

Table 2: Potential Amino Acid Targets for this compound in an Enzyme Active Site

| Amino Acid | Nucleophilic Group | Potential for Reaction with Tosyl Group |

| Lysine | Epsilon-amino group | High |

| Cysteine | Thiol group | Moderate to High |

| Histidine | Imidazole ring | Moderate |

| Serine | Hydroxyl group | Low to Moderate |

| Threonine | Hydroxyl group | Low to Moderate |

| Tyrosine | Phenolic hydroxyl group | Low |

Applications of 5 Tosyladenosine in Nucleic Acid Research and Engineering

Utilization in Modified RNA Synthesis and Modification

The primary application of 5'-Tosyladenosine in synthetic chemistry is as a precursor for 5'-modified nucleosides, which are subsequently converted into phosphoramidites for automated oligonucleotide synthesis. The tosyl group can be readily displaced by a variety of nucleophiles, enabling the creation of a diverse library of adenosine (B11128) analogs with novel functionalities at the 5'-position.

This synthetic versatility is crucial for producing RNA with tailored properties. For instance, direct amination of monotosylated thymidine (B127349) (a related pyrimidine (B1678525) nucleoside) with concentrated ammonium (B1175870) hydroxide (B78521) has been used to synthesize 5'-amino-5'-deoxythymidine. nih.gov A similar strategy is applicable to adenosine. The introduction of a 5'-amino group provides a reactive handle for post-synthetic conjugation of molecules such as fluorescent dyes, quenchers, or biotin. Similarly, reacting this compound with thiol-containing nucleophiles can generate 5'-thioadenosine (B1216764) derivatives, which can be used to form disulfide bridges or attach to gold surfaces for nanotechnology applications. Research has shown the efficient displacement of 5'-tosylate groups from nucleosides using thiolate nucleophiles. qub.ac.uk Other nucleophiles like azides can be used to form 5'-azidoadenosine, a precursor for 5'-aminoadenosine via Staudinger reaction or for use in click chemistry reactions. biorxiv.org

These reactions provide access to essential building blocks for modified oligonucleotides that are critical for a range of applications in molecular biology and medicine. nih.govacs.org

Table 1: Nucleophilic Displacement Reactions Using this compound

| Nucleophile | Resulting 5'-Modification | Example Precursor Formed |

| Ammonia (NH₃) / Hydroxide | Amine | 5'-Amino-5'-deoxyadenosine |

| Thiolate (RS⁻) | Thioether | 5'-S-Alkyl/Aryl-5'-deoxyadenosine |

| Azide ion (N₃⁻) | Azide | 5'-Azido-5'-deoxyadenosine |

| Cyanide ion (CN⁻) | Nitrile | 5'-Cyano-5'-deoxyadenosine |

Role in Investigating Nucleic Acid Metabolism and Interactions

Oligonucleotides and nucleoside analogs derived from this compound are valuable probes for studying the enzymes and pathways involved in nucleic acid metabolism. By replacing the natural 5'-hydroxyl group with a non-canonical chemical moiety, researchers can create molecules that act as inhibitors or alternative substrates for specific enzymes, thereby elucidating their function and mechanism.

For example, analogs of 5'-methylthioadenosine (MTA), which can be synthesized from this compound precursors, have been instrumental in studying polyamine biosynthesis and methylation pathways. Certain analogs were found to be potent inhibitors of enzymes like S-adenosylhomocysteine hydrolase and MTA phosphorylase. nih.gov The study of these enzymes is critical, as their dysregulation is linked to various diseases.

Furthermore, the synthesis of 5'-deoxy-5'-aminoadenosine derivatives has led to the development of inhibitors for protein methyltransferases, such as DOT1L, which is involved in histone methylation and gene regulation. nih.gov By systematically altering the structure of the 5'-substituent, researchers can perform structure-activity relationship (SAR) studies to map the active site of an enzyme and design more potent and specific inhibitors. These investigations rely on the foundational chemistry enabled by versatile starting materials like this compound.

Table 2: Examples of 5'-Modified Adenosine Analogs in Enzyme Studies

| Enzyme Target | Type of Analog | Purpose of Study | Finding |

| S-adenosylhomocysteine hydrolase | 5'-isobutylthioadenosine | Enzyme Inhibition | Caused irreversible, enzyme-activated inhibition. nih.gov |

| Spermidine/Spermine Synthase | 5'-methylthiotubercidin | Enzyme Inhibition | Inhibited aminopropyltransferase activity. nih.gov |

| DOT1L Methyltransferase | 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives | Inhibitor Development | Addition of a 5'-C-methyl group improved enzyme inhibitory activity. nih.gov |

| Herpesvirus Thymidine Kinase | 5'-Amino-5'-deoxythymidine | Substrate Specificity | The analog is specifically phosphorylated by viral kinase but not host cell kinases. nih.gov |

Development of Modified Oligonucleotides for Structural and Functional Studies

The development of oligonucleotides with site-specific modifications is essential for in-depth structural and functional analyses of nucleic acids. nih.govresearchgate.net The introduction of functional groups at the 5'-terminus, facilitated by the use of this compound as an initial reactant, allows for the covalent attachment of various spectroscopic probes and reporter molecules. nih.gov

Oligonucleotides containing a 5'-amino or 5'-thiol linker can be postsynthetically conjugated with fluorescent dyes for use in Förster Resonance Energy Transfer (FRET) studies to measure distances and conformational changes in real-time. They can also be labeled with nitroxide spin labels for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information on molecular dynamics and solvent accessibility. These advanced biophysical techniques are critical for understanding complex RNA folding, such as that seen in ribozymes and riboswitches, and for studying protein-nucleic acid interactions. nih.gov

The ability to introduce these modifications underpins a wide range of diagnostic and research applications, from the development of sensitive hybridization probes to the construction of nucleic acid-based nanomaterials. nih.gov The chemical synthesis of these functionalized oligonucleotides often begins with a key synthetic step: the nucleophilic displacement of a tosylate group from a precursor like this compound.

Table 3: Applications of 5'-Modified Oligonucleotides in Structural and Functional Analysis

| 5'-Modification Type | Attached Label/Molecule | Analytical Technique | Research Application |

| 5'-Amino Linker | Fluorescent Dyes (e.g., Cy3, Cy5) | FRET Spectroscopy | Studying RNA folding dynamics and ligand binding. nih.govresearchgate.net |

| 5'-Thiol Linker | Nitroxide Spin Labels | EPR Spectroscopy | Probing local environment and dynamics of nucleic acids. nih.gov |

| 5'-Amino Linker | Biotin | Affinity Chromatography | Purification of nucleic acid-binding proteins or complexes. |

| 5'-Thioether | Gold Nanoparticles | Electron Microscopy | Construction of nucleic acid-based nanostructures. |

Advanced Methodological Applications and Future Research Trajectories

Incorporation into High-Throughput Screening Assays for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on biological targets. nih.gov While 5'-Tosyladenosine itself is not typically the final active compound in these screens, its role as a versatile precursor is critical for generating the diverse libraries of adenosine (B11128) analogs necessary for such campaigns.

The utility of this compound in this context stems from the chemical properties of the tosyl group, which is an excellent leaving group. This allows for nucleophilic substitution reactions at the 5'-position of the adenosine molecule, facilitating the introduction of a wide variety of functional groups. This synthetic flexibility is paramount for creating libraries of compounds with diverse pharmacological properties. These libraries can then be screened in HTS assays to identify inhibitors or activators of specific enzymes or receptors.

For instance, adenosine analogs are known to interact with a range of important drug targets, including kinases, polymerases, and G-protein coupled receptors (GPCRs). By using this compound as a starting material, medicinal chemists can synthesize libraries of 5'-modified adenosine derivatives to be screened against these targets. A notable example is the development of inhibitors for enzymes like histone acetyltransferases (HATs) or 5'-lipoxygenase, where HTS assays are employed to identify potent and selective modulators. nih.govnih.gov

The types of assays where such compound libraries are utilized are diverse and depend on the specific biological question being addressed. Common HTS formats include fluorescence-based assays, luminescence-based reporter gene assays, and mass spectrometry-based assays. nih.govsigmaaldrich.com The primary goal is to identify "hits"—compounds that exhibit a desired activity—which can then be further optimized in a process known as hit-to-lead development.

| Assay Type | Biological Target Class | Principle of Detection | Potential Application |

|---|---|---|---|

| Fluorescence Polarization (FP) | Kinases | Change in the polarization of fluorescently labeled substrate upon enzyme activity. | Discovery of novel kinase inhibitors for oncology. |

| Luminescence-Based Reporter | GPCRs (e.g., Adenosine Receptors) | Activation of a reporter gene (e.g., luciferase) downstream of receptor signaling. | Identification of agonists or antagonists for cardiovascular or inflammatory diseases. |

| Mass Spectrometry | Methyltransferases | Direct measurement of substrate and product masses. | Screening for inhibitors of epigenetic modifying enzymes. |

| AlphaLISA | Protein-Protein Interactions | Proximity-based assay generating a chemiluminescent signal. | Identifying disruptors of disease-relevant protein complexes. |

Strategies for Elucidating Novel Molecular Targets

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. Chemical probes, which are small molecules designed to interact with specific proteins, are invaluable tools in this endeavor. nih.gov this compound serves as a key building block for the synthesis of such probes.

The general strategy for creating a chemical probe involves three key components: a reactive group for covalent modification of the target, a recognition element that directs the probe to a specific protein or class of proteins, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.govnih.gov The versatility of this compound allows for the systematic introduction of these components. For example, the 5'-position can be modified to include a reactive "warhead" or a linker for attachment of a reporter tag, while the core adenosine structure acts as the recognition element for adenosine-binding proteins.

One powerful technique that utilizes chemical probes is Activity-Based Protein Profiling (ABPP). ABPP employs probes that covalently bind to the active site of an enzyme, allowing for the assessment of enzyme activity in complex biological systems. nih.gov Derivatives of this compound can be designed as activity-based probes to target specific families of enzymes, such as ATPases or kinases.

Furthermore, the generation of compound libraries from this compound can be coupled with genetic approaches to identify molecular targets. For instance, if a compound from the library shows a particular cellular phenotype, genetic screens (e.g., using CRISPR-Cas9) can be performed to identify gene knockouts that confer resistance or sensitivity to the compound, thereby revealing its likely target. nih.gov

| Strategy | Description | Key Features of Probe | Example Application |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes. | Contains a reactive group and a reporter tag. | Identifying overactive kinases in cancer cell lysates. |

| Affinity-Based Pulldown | Immobilized ligand captures binding proteins from a lysate. | Biotinylated analog for capture on streptavidin beads. | Isolating novel adenosine-binding proteins. |

| Genetic Resistance/Sensitivity Screening | Identifies genes that, when mutated, alter sensitivity to a compound. | A bioactive compound with a clear cellular phenotype. | Confirming the target of a newly identified enzyme inhibitor. nih.gov |

| Photo-Affinity Labeling | Probe contains a photo-activatable group that crosslinks to the target upon UV irradiation. | Photo-reactive group (e.g., diazirine) and a reporter tag. | Mapping the binding site of a ligand on its target protein. |

Prospective Directions in Synthetic Chemistry and Chemical Biology Tool Development

The future development of chemical biology tools and therapeutic agents relies on innovative synthetic methodologies and the ability to create increasingly complex and specific molecular probes. sigmaaldrich.com this compound is poised to remain a valuable scaffold in these future endeavors.

One promising direction is the use of this compound in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The modular nature of PROTAC synthesis makes this compound an attractive starting point for developing adenosine-based PROTACs to target and degrade specific adenosine-binding proteins.

Furthermore, advances in synthetic chemistry, such as the development of novel light-driven reactions, could expand the repertoire of modifications that can be made to the adenosine scaffold, starting from this compound. news-medical.net These new reactions could enable the synthesis of previously inaccessible analogs with unique biological activities.

The integration of computational chemistry and artificial intelligence with traditional medicinal chemistry also presents exciting opportunities. youtube.com In silico screening of virtual libraries of compounds that could be synthesized from this compound can help prioritize the synthesis of molecules with the highest probability of being active, thus accelerating the discovery process.

Finally, the development of more sophisticated chemical probes will continue to be a major focus. This includes the creation of "smart" probes that are activated by specific cellular events or that can report on the conformational state of a protein. The synthetic accessibility of the 5'-position of adenosine, via this compound, will be instrumental in the design and synthesis of these next-generation chemical biology tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5'-Tosyladenosine, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis of this compound typically involves the tosylation of adenosine using p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. Critical parameters include:

- Temperature control : Reactions are often conducted at 0–4°C to minimize side reactions .

- Solvent selection : Pyridine or dimethylformamide (DMF) is used as both solvent and base to scavenge HCl byproducts .

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization is essential to isolate the product from unreacted adenosine and tosyl derivatives.

- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, moisture-free reagents) are necessary to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming the tosyl group’s incorporation at the 5'-position. Key signals include the aromatic protons of the tosyl group (δ 7.2–7.8 ppm) and the adenosine ribose protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (CHNOS, exact mass 429.11 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) assesses purity (>95% by area normalization). Use a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer :

- Systematic variable testing : Design experiments isolating variables (e.g., solvent, temperature, reagent stoichiometry) to identify yield discrepancies. For example, DMF may improve solubility but increase side reactions compared to pyridine .

- Statistical analysis : Apply ANOVA or regression models to quantify the impact of each parameter on yield .

- Reproducibility checks : Cross-validate results with independent replicates and compare against published protocols, ensuring allocation concealment and blinding in experimental workflows to reduce bias .

Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH optimization : Conduct stability assays across pH ranges (4–9) using buffers (e.g., phosphate, acetate). Monitor degradation via HPLC .

- Temperature studies : Store solutions at 4°C, 25°C, and 37°C to assess thermal stability. Use Arrhenius plots to predict shelf life .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

Q. How should researchers design comparative studies to evaluate this compound’s reactivity against other nucleoside derivatives (e.g., 5'-chloro-5'-deoxyadenosine)?

- Methodological Answer :

- Controlled reaction matrices : Use identical conditions (solvent, temperature, catalyst) for all derivatives to enable direct comparison. Include negative controls (e.g., adenosine without derivatization) .

- Kinetic analysis : Track reaction progress via time-course sampling and calculate rate constants (k) using pseudo-first-order approximations .

- Computational modeling : Apply density functional theory (DFT) to compare electronic effects of substituents (e.g., tosyl vs. chloro groups) on reactivity .

Q. What methodological considerations are critical when analyzing contradictory biological activity data for this compound in cell-based assays?

- Methodological Answer :

- Dose-response standardization : Use a wide concentration range (nM–mM) and normalize results to vehicle controls. Account for cell line variability (e.g., HEK293 vs. HeLa) .

- Confounding factor control : Test for endotoxin contamination (via LAL assay) and ensure compound solubility in assay media .

- Meta-analysis : Pool data from multiple studies, adjusting for heterogeneity using random-effects models, and assess publication bias via funnel plots .

Data Analysis and Reporting Guidelines

Q. How should researchers document and report experimental data for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed supplementary materials : Include raw NMR/MS spectra, HPLC chromatograms, and crystallographic data (if available) in standardized formats (e.g., .jdx for spectra) .

- Transparent statistical reporting : Provide exact p-values, confidence intervals, and effect sizes for all analyses. Use tools like PRISMA for systematic reviews .

- Reagent traceability : Specify vendor names, batch numbers, and purity levels for all chemicals to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.